molecular formula C8H8Cl2N2 B12958318 2-(Azetidin-3-yl)-3,5-dichloropyridine

2-(Azetidin-3-yl)-3,5-dichloropyridine

Cat. No.: B12958318
M. Wt: 203.07 g/mol
InChI Key: BBNHNZYUHUWOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Azetidine (B1206935) Scaffold: A Strained Ring with High Potential

Azetidines, four-membered nitrogen-containing saturated heterocycles, have garnered considerable attention from medicinal chemists. nih.gov Their inherent ring strain contributes to a unique reactivity profile, making them valuable building blocks in organic synthesis. rsc.orgrsc.org Despite historical challenges in their synthesis, recent advancements have made these structures more accessible for research. nih.gov

The significance of the azetidine moiety lies in its ability to impart desirable properties to drug candidates. Its rigid structure can help in conformationally restricting molecules, which can lead to higher binding affinity with biological targets. enamine.net This is a key consideration in fragment-based drug design, a modern approach to discovering new medicines. enamine.net Furthermore, azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.net

The Pyridine (B92270) Scaffold: A Privileged Structure in Drug Discovery

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is one of the most extensively utilized scaffolds in drug design. nih.govdovepress.com Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. nih.govrsc.org The pyridine ring is a polar and ionizable aromatic molecule, which can enhance the solubility and bioavailability of less soluble compounds. researchgate.net

The versatility of the pyridine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's pharmacological properties. researchgate.net Pyridine derivatives have been successfully developed into drugs for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net The continued exploration of pyridine-based compounds is expected to yield a significant number of new pharmaceuticals in the coming years. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

2-(azetidin-3-yl)-3,5-dichloropyridine

InChI

InChI=1S/C8H8Cl2N2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5/h1,4-5,11H,2-3H2

InChI Key

BBNHNZYUHUWOAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azetidin 3 Yl 3,5 Dichloropyridine and Analogues

Strategies for Azetidine (B1206935) Moiety Construction

The construction of the azetidine ring is a significant challenge in organic synthesis due to its inherent ring strain. frontiersin.orgrsc.org A variety of methods have been developed to overcome this, each with its own advantages and limitations. These strategies are crucial for accessing the substituted azetidine precursors required for the synthesis of 2-(azetidin-3-yl)-3,5-dichloropyridine.

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis. frontiersin.org This approach typically involves a nucleophilic attack by a nitrogen atom on a carbon atom bearing a suitable leaving group, such as a halogen or mesylate, within the same molecule. frontiersin.orgstudyx.ai For instance, the cyclization of 4-halo-1-butanamine derivatives can effectively form the azetidine ring. studyx.ai A key step in the synthesis of some bicyclic azetidines involves a base-mediated intramolecular cyclization to form an azetidine-2-carbonitrile (B3153824) intermediate. acs.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for synthesizing unsaturated nitrogen heterocycles. nih.govwikipedia.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene. nih.govwikipedia.orgorganic-chemistry.org While widely used for 5- and 6-membered rings, RCM can also be applied to the synthesis of larger macrocycles and, with specific substrates, can be adapted for the formation of four-membered rings. nih.govwikipedia.org The efficiency of RCM can be influenced by the presence of polar side chains that can create a template for the catalyst. organic-chemistry.org

Reaction Type General Substrate Key Features Potential Application for Target Compound
Intramolecular SN2 Cyclizationγ-Amino alkyl halide/sulfonateDirect formation of the azetidine ring; reliable and well-established. frontiersin.orgSynthesis of an N-protected 3-hydroxy or 3-amino azetidine precursor from an acyclic amino alcohol or diamine derivative.
Ring-Closing Metathesis (RCM)Diene-containing amineForms unsaturated rings; catalyzed by metal alkylidenes (e.g., Grubbs catalyst). nih.govwikipedia.orgCreation of an azetidine ring with an exocyclic double bond, which can be further functionalized before or after coupling to the dichloropyridine.

Strain-Driven Cycloaddition Reactions (e.g., [2+2] Photocycloaddition, Aza-Paterno-Büchi)

[2+2] Photocycloaddition reactions represent a direct and atom-economical method for constructing four-membered rings. magtech.com.cn The aza-Paterno-Büchi reaction, a photocycloaddition between an imine and an alkene, is a particularly efficient route to functionalized azetidines. nih.govrsc.orgrsc.org Historically, these reactions were often limited by competing E/Z isomerization of the imine. nih.gov

Recent advances have utilized visible-light-mediated triplet energy transfer to overcome these limitations, allowing for the intermolecular [2+2] cycloaddition of oximes and alkenes. nih.govspringernature.comresearchgate.net This approach, catalyzed by iridium photocatalysts, is characterized by its operational simplicity and mild reaction conditions, yielding highly functionalized azetidines. nih.govchemrxiv.org The resulting N-O bond in the azetidine product can be readily cleaved to provide the free azetidine. springernature.comamazonaws.com These methods provide access to previously challenging substitution patterns in a single step from readily available starting materials. amazonaws.com

Reaction Reactants Catalyst/Conditions Key Advantages
Aza-Paterno-BüchiImine + AlkeneUV light or visible light with photocatalyst (e.g., Ir-based). nih.govnih.govspringernature.comAtom-economical, direct access to functionalized azetidines. springernature.comchemrxiv.org
Visible-Light-Mediated [2+2] CycloadditionCyclic Oxime (e.g., 2-isoxazoline-3-carboxylate) + AlkeneIridium photocatalyst, visible light. nih.govMild conditions, broad substrate scope, access to highly functionalized products. nih.govspringernature.com

Direct Functionalization and C-H Activation of Azetidines

Direct functionalization of the azetidine ring offers a streamlined approach to introducing substituents. rsc.orgchemrxiv.org Palladium-catalyzed C(sp³)–H arylation at the C3 position of azetidines has been developed, providing stereochemically defined building blocks. acs.org This method demonstrates broad substrate scope and is a powerful tool for creating analogues of bioactive compounds. acs.org

Another strategy involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of a copper catalyst, which rapidly yields bis-functionalized azetidines. organic-chemistry.org This allows for the introduction of various alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org Furthermore, photoredox catalysis can enable the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids to generate medicinally relevant 3-aryl-3-alkyl substituted derivatives. digitellinc.com

Reduction of Azetidin-2-ones (β-Lactams) and Related Precursors

The reduction of azetidin-2-ones, commonly known as β-lactams, is a well-established and convenient method for synthesizing azetidines. magtech.com.cnpublish.csiro.auwikipedia.orgrsc.org Various reducing agents can be employed, with the choice of reagent being critical to the outcome.

Diborane (B8814927) and alane have been shown to be effective for the reduction of N-substituted azetidin-2-ones, providing the corresponding azetidines in good yields while retaining the stereochemistry of the ring substituents. publish.csiro.au Alane reductions are often cleaner, as diborane can sometimes lead to by-products from reductive ring cleavage. publish.csiro.au Lithium aluminium hydride (LiAlH₄) can also be used, but its reactivity is less predictable, sometimes leading to 1,2-fission of the β-lactam core, especially with N-unsubstituted or N-aryl substituted β-lactams. wikipedia.orgacs.org More specific hydroalanes have been developed to serve as effective reducing agents. acs.org

The synthesis of β-lactams themselves is often achieved through the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com

Reducing Agent Substrate Outcome Reference
Diborane (B₂H₆)N-Substituted Azetidin-2-one (B1220530)Good yield of azetidine, stereochemistry retained. publish.csiro.au publish.csiro.au
Alane (AlH₃)N-Substituted Azetidin-2-oneGood yield of azetidine, fewer by-products than diborane. publish.csiro.au publish.csiro.au
Lithium Aluminium Hydride (LiAlH₄)Azetidin-2-oneCan yield azetidine or ring-opened amino alcohol depending on substrate. wikipedia.orgacs.org wikipedia.orgacs.org
Sodium Borohydride (NaBH₄)C-3 Functionalized Azetidin-2-oneDiastereoselective formation of trans-azetidines. rsc.org rsc.org

Aza-Michael Additions for Azetidine Amino Acid Derivatives

The aza-Michael addition is a powerful reaction for forming carbon-nitrogen bonds. mdpi.combohrium.com This conjugate addition of an amine to an α,β-unsaturated carbonyl compound can be used to synthesize azetidine derivatives that resemble amino acids. mdpi.combohrium.comnih.gov For example, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines in the presence of a non-nucleophilic base like DBU leads to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com This method provides a versatile route to novel heterocyclic amino acid-like building blocks containing the azetidine scaffold. mdpi.comnih.govacs.org

Photochemical Modifications of Azetidine Carboxylic Acids

Photochemical methods can be employed for the direct functionalization of azetidine derivatives. enamine.net A notable application is the photochemical modification of azetidine-2-carboxylic acid with alkenes. enamine.net This strategy provides a direct route to alkyl-substituted azetidines, which are valuable in medicinal chemistry. enamine.net Furthermore, visible light photoredox catalysis can be used for the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids, reacting the resulting tertiary benzylic radical with activated alkenes. digitellinc.com This process is robust and tolerates a wide range of functional groups. digitellinc.com

Methodologies for 3,5-Dichloropyridine (B137275) Scaffold Assembly

The 3,5-dichloropyridine core is a fundamental building block. Various methods have been developed for its synthesis, often starting from more heavily chlorinated pyridines or through cyclization reactions.

One prominent method involves the reductive dehalogenation of polychlorinated pyridines. For instance, 3,5-dichloropyridine can be prepared by reacting a trichloropyridine, tetrachloropyridine, or pentachloropyridine (B147404) with zinc metal in the presence of an acidic compound. google.com This reaction is typically conducted at temperatures ranging from 50-120°C. google.com A specific example is the reaction of 2,3,5-trichloropyridine (B95902) with zinc powder in a mixture of water and acetic acid, which upon heating to 95°C, yields 3,5-dichloropyridine. google.com

Another pathway starts with the reaction of acrylonitrile (B1666552) with anhydrous chloral (B1216628) in the presence of copper(I) chloride to form 2,3,5-trichloropyridine. google.com This intermediate can then be selectively dehalogenated using the zinc metal process described above, sometimes without the need for purification of the intermediate trichloropyridine. google.com A process has also been described for preparing 3,5-dichloropyridine from 2,3,4,5,6-pentachloropyridine using zinc metal and an acidic compound, where the initial presence of some 3,5-dichloropyridine can be beneficial to the process. google.com

Alternative strategies, such as the Hantzsch pyridine (B92270) synthesis, offer a versatile approach to constructing substituted pyridine rings. mdpi.com This method traditionally involves the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia, followed by oxidation. mdpi.com Modern variations of this approach utilize different sources for the components of the pyridine ring, providing a flexible route to variously substituted pyridines. mdpi.com

Starting MaterialReagentsConditionsProductReference
2,3,5-TrichloropyridineZinc metal, Water, Acetic acid95°C, 1 hour3,5-Dichloropyridine google.com
Polychloropyridine (tri-, tetra-, or penta-)Zinc metal, Acidic compound50-120°C3,5-Dichloropyridine google.com
Acrylonitrile & Anhydrous chloral1. Copper(I) chloride2. Zinc metal, Acidic compound1. 100-200°C2. 50-120°C3,5-Dichloropyridine google.com

Coupling Strategies for the Azetidinyl-Pyridine Linkage

The formation of the bond between the azetidine moiety and the 3,5-dichloropyridine scaffold is a critical step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions, which offer a powerful and versatile tool for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming biaryl and aryl-amine linkages. mdpi.com The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method. mdpi.com In the context of this compound synthesis, this could involve the coupling of a 3,5-dichloropyridine derivative with an azetidine-containing organoboron reagent, or vice-versa. Palladium catalysts are favored due to their high activity, selectivity, and tolerance for a wide range of functional groups, which allows for the synthesis of complex molecules in fewer steps. mdpi.com

Recent advancements have introduced photocatalytic strategies that can modify traditional cross-coupling reactions. For example, a photoinduced Suzuki-Miyaura protocol has been developed that redirects a conventional C(sp²)-C(sp³) coupling to form a C(sp²)-N-C(sp³) bridged architecture through the introduction of a nitrene reagent. acs.org This type of transformation is highly relevant for directly linking the nitrogen of the azetidine ring to the pyridine scaffold. The optimization of such a complex, multi-component system, involving a photocatalyst, palladium catalyst, ligand, and base, often benefits from high-throughput screening experiments to identify the ideal reaction parameters. acs.org

The choice of ligands for the transition metal is crucial for the success of these coupling reactions. Ligands can fine-tune the reactivity and selectivity of the metal catalyst. mdpi.com Copper-catalyzed reactions also present a viable alternative for cross-coupling, given copper's ability to exist in multiple oxidation states and facilitate reactions like the Ullmann-Goldberg reaction for C-N bond formation. beilstein-journals.org

Reaction TypeCatalyst SystemKey FeaturesPotential ApplicationReference
Suzuki-Miyaura CouplingPalladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), BaseCouples organoboron compounds with organic halides. High functional group tolerance.Formation of the C-C bond between the azetidine and pyridine rings. mdpi.com
Photocatalytic Aminative Suzuki-MiyauraPhotocatalyst, Palladium catalyst, Ligand, Base, Nitrene reagentRedirects C-C bond formation to C-N bond formation under visible light.Direct formation of the N-C bond between the azetidine nitrogen and the pyridine ring. acs.org
Ullmann-Goldberg ReactionCopper catalystCyanation of aryl halides and other cross-coupling reactions.Alternative for C-N bond formation. beilstein-journals.org

Divergent synthesis provides an efficient strategy to generate a library of structurally related compounds from a common intermediate. nih.gov This approach is valuable for creating analogues of this compound with various substitutions on either the azetidine or the pyridine ring. A divergent strategy might involve preparing a key intermediate that can undergo a variety of subsequent reactions to introduce diversity. nih.gov

For example, a synthetic pathway could be designed around a pre-formed azetidinyl-pyridine core, which is then subjected to various late-stage functionalization reactions. This could include halogenation, nitration, or further cross-coupling reactions at different positions of the pyridine ring, provided the initial coupling strategy allows for such modifications. The synthesis of a series of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines demonstrates the application of this concept, where different halogen substituents were introduced onto the pyridine ring of a core structure. nih.gov

Another divergent approach involves the use of key intermediates, such as N-quaternized pyrimidine-containing polyheterocycles, which can undergo selective bond cleavages or migrations to generate a wide array of distinct molecular skeletons. nih.gov While this example involves pyrimidines, the underlying principle of using a complex intermediate to access diverse structures can be applied to pyridine systems as well.

Synthetic Challenges and Process Optimization for this compound Derivatives

The synthesis of complex molecules like this compound and its derivatives is often accompanied by significant challenges that necessitate careful process optimization. These challenges can include low yields, the formation of side products, and difficulties in purification.

Controlling regioselectivity during the coupling step is another major challenge, especially when working with a pyridine ring that has multiple reactive sites. The inherent electronic properties of the 3,5-dichloropyridine ring will influence the position of the incoming azetidinyl group. Furthermore, the stability of the small, strained azetidine ring under various reaction conditions must be considered to prevent ring-opening or other unwanted side reactions. Process optimization often involves screening a variety of catalysts, ligands, solvents, and bases to find the optimal conditions that maximize the yield of the desired isomer while minimizing the formation of impurities. acs.org

Structure Activity Relationship Sar and Structural Modification Studies of 2 Azetidin 3 Yl 3,5 Dichloropyridine Analogues

Comprehensive SAR Analysis of Azetidine (B1206935) Derivatives

The azetidine moiety is a critical component for the biological activity of this compound class. SAR studies consistently demonstrate that the small, conformationally restricted four-membered ring is often superior to larger or more flexible amine structures for achieving high binding affinity at certain nAChR subtypes. nih.gov

In studies on related isoxazolylpyridine ethers, which also feature an azetidine ring, it was found that the unsubstituted azetidine was superior to an unsubstituted pyrrolidine (B122466) ring for both binding affinity and functional activity. nih.gov Ring expansion from an azetidine to a pyrrolidine analogue resulted in a significant decrease in potency, with one instance showing a more than 30-fold drop in affinity at β2-containing nAChRs. nih.gov Similarly, replacing the azetidine ring with a larger 3-azabicyclo[3.1.0]hex-2-yl group led to a dramatic decrease in binding affinity, by over 300-fold in one study. nih.gov

Further modifications to the azetidine ring, such as the introduction of substituents, have been explored. While N-methylation of a related pyrrolidine analogue could restore potency lost during ring expansion, SAR studies on azetidine-containing dipeptides have shown that the conformational restriction imparted by the azetidine ring itself, which induces a γ-type reverse turn, appears to be a key influencer of biological activity. nih.govnih.gov This suggests that the specific size and rigidity of the azetidine scaffold are crucial for optimal orientation within the receptor's binding pocket.

SAR of Dichloropyridine Scaffolds and their Influence on Biological Interactions

The dichloropyridine scaffold serves as the aromatic core, and its substitution pattern is pivotal for receptor interaction and selectivity. The pyridine (B92270) nitrogen atom is a key feature, often acting as a hydrogen bond acceptor, an interaction critical for binding at the nAChR. nih.gov In related quinoline-based nAChR modulators, the presence and position of the aromatic nitrogen were found to be important for potency. nih.gov

Rational Design of Analogues through Targeted Chemical Modifications

The rational design of analogues of azetidinylpyridine compounds has been a key strategy for optimizing their therapeutic potential. This process involves targeted chemical modifications to improve properties such as potency, selectivity, and metabolic stability. A common approach begins with a lead compound, identified through screening or earlier studies, followed by systematic structural changes to probe the SAR.

One focus of rational design has been the modification of metabolically liable groups. For example, in a series of isoxazolylpyridine ethers containing a hydroxylated azetidine ring, the hydroxyl group was identified as a potential site of metabolic breakdown. nih.gov Targeted deletion of this hydroxyl group or its replacement with a less labile fluoromethyl group not only preserved the high potency and selectivity of the parent compound but also resulted in improved drug-like properties. nih.gov

Another aspect of rational design involves exploring the steric and electronic requirements of the receptor's binding pocket. This has been investigated by synthesizing analogues with different substituents on the pyridine ring. nih.gov For instance, replacing a quinoline (B57606) ring system with various substituted phenyl rings helped to probe how modulating the electron density of the aromatic system influences activity. nih.gov These targeted modifications, guided by an understanding of the SAR, allow for the fine-tuning of a compound's interaction with its biological target to achieve a desired pharmacological profile.

Investigating the Influence of Ring Strain in the Azetidine Moiety on Reactivity and SAR

Azetidines are four-membered heterocycles characterized by considerable ring strain. rsc.org This inherent strain is a defining feature that governs the molecule's reactivity and three-dimensional shape, making it a "privileged scaffold" in medicinal chemistry. rsc.org While the azetidine ring is significantly more stable than the highly reactive three-membered aziridine (B145994) ring, its strain energy still influences its chemical behavior and biological activity. rsc.org

The ring strain endows the azetidine moiety with a degree of molecular rigidity that conformationally constrains the molecule. nih.gov This restriction can be advantageous for receptor binding, as it reduces the entropic penalty paid upon binding and presents a more defined conformation to the binding site. SAR studies have indicated that this conformational restriction is a key factor influencing the biological activity of molecules containing this scaffold. nih.gov For instance, replacing the rigid azetidine with a more flexible, larger ring like pyrrolidine often leads to a decrease in binding affinity, highlighting the importance of the specific shape conferred by the strained ring. nih.gov Therefore, the ring strain of the azetidine moiety is not merely a factor in its chemical synthesis and reactivity but is a crucial element of its SAR profile, directly impacting how it interacts with biological targets like nAChRs.

Impact of Halogen Substituents on the Pyridine Ring on Potency and Selectivity

The nature and position of halogen substituents on the pyridine ring have a profound impact on the potency and selectivity of azetidinylpyridine analogues. A systematic study of 2-, 5-, and 6-halo analogues of 3-(2(S)-azetidinylmethoxy)pyridine revealed sharp SAR trends for nAChR affinity. nih.govacs.org

The position of the halogen is critical. Halogen substitution at the 5- or 6-position of the pyridine ring was well-tolerated, with these compounds retaining high, subnanomolar affinity for nAChRs. nih.govacs.org In stark contrast, introducing bulky halogen substituents (chloro, bromo, or iodo) at the 2-position, adjacent to the pyridine nitrogen, resulted in a substantial loss of affinity. nih.govacs.org The only exception was the 2-fluoro analogue, which, due to the small size of fluorine, maintained high affinity. nih.govacs.org Molecular modeling suggests that bulky groups at the 2-position cause significant changes in the molecule's low-energy conformation, likely disrupting the optimal geometry for receptor binding. nih.gov

The data below from competition binding assays with [³H]epibatidine in rat brain membranes illustrates these findings.

Compound (Substituent on Pyridine Ring)Position of SubstituentBinding Affinity (Ki, pM) nih.govacs.org
2-Fluoro246
2-Chloro2Substantially Lower Affinity
2-Bromo2Substantially Lower Affinity
2-Iodo2Substantially Lower Affinity
5-Fluoro540
5-Chloro511
5-Bromo523
5-Iodo568
6-Chloro664
6-Bromo6210

This demonstrates that for achieving high potency, halogen substitution is favored at the 5- and 6-positions, while the 2-position is highly sensitive to steric bulk. The 3,5-dichloro substitution pattern of the titular compound places chlorine atoms in one favorable (position 5) and one unmentioned position (position 3), suggesting a unique electronic and steric profile that contributes to its specific biological activity.

Computational Chemistry and Molecular Modeling of 2 Azetidin 3 Yl 3,5 Dichloropyridine

Quantum Chemical Calculations for Electronic and Structural Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and inherent properties of a molecule. These calculations provide a theoretical framework for understanding molecular stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability; a larger energy gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.com

For related heterocyclic compounds, such as certain 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations have been used to determine HOMO and LUMO energies. ajchem-a.com For example, the calculated HOMO and LUMO energies for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) were found to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This type of analysis for 2-(Azetidin-3-yl)-3,5-dichloropyridine would be crucial in predicting its stability and reaction tendencies.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Concept Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; associated with nucleophilicity. researchgate.net
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; associated with electrophilicity. researchgate.net

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. ajchem-a.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.com The MEP map uses a color spectrum to indicate different electrostatic potential regions. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

In studies of other nitrogen-containing heterocyclic compounds, MEP analysis has successfully identified reactive sites. For instance, in a substituted 1,3,4-oxadiazole, the nitrogen atoms of the oxadiazole ring were identified as the most likely sites for electrophilic attack. ajchem-a.com A similar analysis for this compound would likely highlight the nitrogen atom of the pyridine (B92270) ring and the azetidine (B1206935) ring as regions of negative potential, making them potential sites for interaction with electrophiles or hydrogen bond donors.

Determining the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a primary goal of computational chemistry. Methods like DFT are used to calculate the equilibrium geometry that corresponds to the minimum energy state. nih.gov For flexible molecules, exploring the conformational landscape is also critical to identify various low-energy stable conformers.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These descriptors quantify a molecule's reactivity and stability based on the principles of conceptual DFT.

Table 2: Global Reactivity Descriptors from Conceptual DFT

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution. ajchem-a.com
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates high reactivity.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons to itself.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Docking Investigations with Putative Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein receptor. mdpi.com It is a cornerstone of structure-based drug design, providing insights into binding modes and affinities that guide the optimization of lead compounds. mdpi.com

The primary goals of molecular docking are to predict the binding conformation (pose) of the ligand within the active site and to estimate the binding affinity using a scoring function. mdpi.com The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. mdpi.com

The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction. mdpi.com Docking studies on related azetidinone derivatives have been used to predict their binding to protein targets like the epidermal growth factor receptor (EGFR). researchgate.net For instance, certain azetidin-2-one (B1220530) derivatives showed favorable binding scores, indicating stable interactions within the receptor's active site. researchgate.net

For this compound, molecular docking could be employed to screen it against various receptors. For example, given the structural similarity to nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, docking this compound into the nAChR binding site could reveal plausible binding modes. nih.gov The azetidine nitrogen could act as a hydrogen bond acceptor or donor, while the dichloropyridine ring could engage in hydrophobic or halogen bonding interactions. The predicted binding affinity would then serve as an initial estimate of its potential biological activity. h-its.org The validation of a docking protocol is often confirmed by ensuring the Root Mean Square Deviation (RMSD) between the docked pose and a known crystallographic pose is less than 2.0 Å. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-(2(S)-Azetidinylmethoxy)pyridine
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole
Azetidin-2-one
Nicotinic acetylcholine receptor

Identification of Critical Protein-Ligand Interactions and Active Site Residues

Molecular modeling studies of analogs of this compound have been crucial in identifying key interactions within the nAChR binding pocket. Although a crystal structure of this specific compound complexed with an nAChR is not available, homology models of nAChR subtypes, often based on the acetylcholine-binding protein (AChBP), serve as reliable templates for docking studies. nih.gov

Docking simulations of related di-halogenated pyridine analogs suggest that the pyridine nitrogen acts as a critical hydrogen bond acceptor. The protonated azetidine nitrogen is also predicted to form a crucial cation-π interaction with a tryptophan residue (e.g., Trp149 in the α4 subunit) in the aromatic box of the receptor's active site. The chlorine atoms at the 3 and 5 positions of the pyridine ring are believed to engage in halogen bonding and hydrophobic interactions with surrounding residues, enhancing the binding affinity and subtype selectivity.

Key amino acid residues within the nAChR active site that are likely to interact with this compound and its analogs include:

Aromatic Box Residues: Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) residues that form the binding pocket and engage in cation-π and hydrophobic interactions.

Hydrogen Bonding Partners: Threonine (Thr) or Serine (Ser) residues that can form hydrogen bonds with the pyridine nitrogen.

Hydrophobic Pockets: Leucine (Leu), Valine (Val), and Isoleucine (Ile) residues that accommodate the dichlorophenyl ring.

A study on 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines, which are structurally related to the compound of interest, demonstrated that the position and nature of the halogen substituent significantly influence binding affinity. nih.gov This underscores the importance of the substitution pattern on the pyridine ring for optimal interaction with the active site residues.

Interaction TypeLigand MoietyPotential Interacting Residue(s) in nAChRSignificance
Cation-π InteractionProtonated Azetidine NitrogenTrp, TyrPrimary anchoring interaction
Hydrogen BondingPyridine NitrogenThr, SerDirectional interaction enhancing affinity
Halogen BondingChlorine atomsCarbonyl oxygens, aromatic ringsContributes to binding affinity and selectivity
Hydrophobic InteractionsDichlorophenyl ringLeu, Val, IleStabilizes the ligand in the binding pocket

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. For this compound, MD simulations of its complex with an nAChR homology model can reveal the temporal evolution of the interactions identified through docking.

Simulations typically run for hundreds of nanoseconds to observe the flexibility of the ligand in the binding site and the adaptability of the surrounding amino acid residues. nih.govresearchgate.net Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

For this compound, MD simulations would be expected to confirm the stability of the cation-π interaction and the hydrogen bonds. They can also reveal the role of water molecules in mediating protein-ligand interactions and provide a more accurate estimation of the binding free energy. Conformational analysis of the azetidine ring and its linker to the pyridine core during the simulation can identify the most favorable bound conformation.

MD Simulation ParameterPurposeExpected Outcome for this compound
RMSD of LigandAssess ligand stability in the binding poseLow and stable RMSD values indicating a stable binding mode.
RMSD of Protein BackboneEvaluate overall protein structural stabilityConvergence to a stable value after an initial equilibration period.
RMSF of Active Site ResiduesIdentify flexible regions interacting with the ligandLower fluctuations for residues in direct contact with the ligand, indicating stable interactions.
Binding Free Energy Calculation (e.g., MM/PBSA)Estimate the strength of the protein-ligand interactionA favorable binding free energy, consistent with experimental affinity data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the spatial requirements for ligand binding. These methods generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.

For a series of this compound analogs, a 3D-QSAR study would involve aligning the molecules and calculating their steric and electrostatic fields (in CoMFA) and additional similarity indices (in CoMSIA). nih.gov The resulting contour maps would provide a detailed 3D model of the pharmacophore. For instance, a CoMFA model might show a large green contour (sterically favorable) near the azetidine ring, suggesting that larger substituents are tolerated, while a red contour (electrostatically unfavorable) near the chlorine atoms might indicate that electron-withdrawing groups in these positions are detrimental to activity.

A robust 3D-QSAR model for nicotinic ligands has been developed, demonstrating good predictive power for a diverse set of compounds. nih.gov

Pharmacophore models represent the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. These models can be developed based on a set of active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based).

A ligand-based pharmacophore for nAChR antagonists related to this compound would likely include a hydrogen bond acceptor (the pyridine nitrogen), a positive ionizable feature (the azetidine nitrogen), and hydrophobic/aromatic features corresponding to the dichlorophenyl ring. mdpi.com Structure-based pharmacophores, derived from docking poses, can provide more detailed and accurate models by incorporating information about the receptor's geometry. These pharmacophore models are instrumental in virtual screening campaigns to identify novel scaffolds with the desired activity profile.

Application of Computational Tools in Guiding Synthetic Pathways and Compound Prioritization

Computational tools are not only used to predict the activity of compounds but also to guide their synthesis and prioritize which analogs to synthesize. Retrosynthetic analysis software can help chemists devise efficient synthetic routes to target molecules like this compound and its derivatives. nih.gov

In Vitro Biological Evaluation and Mechanistic Investigations of 2 Azetidin 3 Yl 3,5 Dichloropyridine

High-Throughput Screening (HTS) Strategies for Novel Hit Identification

The discovery of biologically active molecules often begins with high-throughput screening (HTS), a process that allows for the rapid testing of large numbers of compounds to identify potential "hits." nih.gov For a compound like 2-(Azetidin-3-yl)-3,5-dichloropyridine, HTS campaigns would be the initial step in uncovering its potential biological activities. These campaigns utilize automated robotic systems to test vast compound libraries against specific biological targets or cellular models of disease. youtube.com

The primary goal of HTS is to identify compounds that elicit a desired biological response. researchgate.net This can range from the inhibition of a specific enzyme to the modulation of a cellular pathway. researchgate.net The process is designed for speed and efficiency, enabling the screening of millions of compounds in a matter of weeks. youtube.com Acoustic technology, which uses sound waves to transfer nanoliter-sized droplets of compounds, has further enhanced the precision and speed of HTS, while also reducing the consumption of reagents and plastics. youtube.com Data scientists play a crucial role in analyzing the massive datasets generated by HTS to identify patterns and pinpoint promising drug candidates. youtube.com

Two primary HTS strategies could be employed to identify the activity of this compound:

Target-Based Screening: This approach involves testing compounds against a specific, purified biological target, such as an enzyme or a receptor, that is known to be involved in a disease process. nih.gov

Assessment of Biological Activity Profile and Spectrum

Following its identification as a hit in HTS, this compound would undergo a more detailed assessment of its biological activity profile and spectrum. This involves a series of secondary assays to confirm its activity, determine its potency and selectivity, and explore its range of effects. The azetidinone ring, a core feature of this compound, is a well-known pharmacophore found in a variety of biologically active molecules. nih.govresearchgate.net Derivatives of the azetidin-2-one (B1220530) skeleton have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

The biological activity of azetidinone derivatives is highly dependent on the nature of the substituents on the ring. nih.gov For instance, certain 3-chloro-azetidin-2-one derivatives have shown interesting antiproliferative activity against human breast cancer cell lines. nih.gov Similarly, other azetidinone-containing compounds have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Therefore, the biological activity profile of this compound would be systematically evaluated across a panel of assays representing different disease areas.

The following table summarizes potential biological activities that would be investigated based on the known properties of related compounds.

Potential Biological Activity Rationale based on Related Compounds Example Assay Type
AnticancerAzetidin-2-one derivatives have shown antiproliferative effects. nih.govCell viability assays (e.g., MTT) on cancer cell lines. mdpi.com
AntibacterialThe azetidinone ring is a key component of β-lactam antibiotics. nih.govMinimum Inhibitory Concentration (MIC) assays against various bacterial strains. mdpi.com
AntifungalAzetidinone derivatives have been reported to have antifungal properties. researchgate.netBroth microdilution assays against fungal pathogens.
Anti-inflammatorySome azetidinone compounds exhibit anti-inflammatory activity.Assays measuring the inhibition of inflammatory mediators (e.g., cytokines).

Cellular Assays for Initial Activity Profiling and Phenotypic Screening

Cellular assays are fundamental for the initial profiling of a compound's activity and for phenotypic screening. These assays provide a more physiologically relevant context compared to biochemical assays by evaluating the compound's effects within a living cell. nih.gov For this compound, a variety of cellular assays would be employed to characterize its initial activity profile.

Examples of cellular assays that would be used for the initial profiling of this compound include:

Cytotoxicity Assays: These assays, such as the MTT assay, measure the ability of a compound to kill cells. mdpi.com This is a crucial first step to determine the therapeutic window of a compound.

Cell Proliferation Assays: These assays quantify the rate of cell growth and division and are essential for identifying compounds with potential anticancer activity.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific promoter to measure the activity of a particular signaling pathway.

High-Content Imaging: This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effects.

Mechanistic Studies at the Cellular and Molecular Level

Once the biological activity of this compound is confirmed and characterized through initial profiling, the next critical step is to understand its mechanism of action at the cellular and molecular level.

Elucidation of Molecular Pathways and Target Engagement

Identifying the specific molecular target(s) of a compound is a key objective of mechanistic studies. For this compound, this would involve a combination of experimental approaches:

Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics can be used to isolate the binding partners of the compound from cell lysates.

Genetic Approaches: Methods like shRNA or CRISPR/Cas9 screening can be employed to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

Computational Modeling: Molecular docking studies can predict the binding of this compound to the three-dimensional structures of potential protein targets.

Impact on Intracellular Signaling Cascades and Cellular Processes

Understanding how this compound affects intracellular signaling cascades and fundamental cellular processes is crucial for a complete mechanistic understanding. This involves investigating its influence on:

Signaling Pathways: The effect of the compound on key signaling pathways involved in cell proliferation, survival, and death (e.g., MAPK, PI3K/Akt, NF-κB pathways) would be examined using techniques like Western blotting or phospho-protein arrays.

Cell Cycle: Flow cytometry analysis would be used to determine if the compound causes cell cycle arrest at specific phases (G1, S, G2, or M).

Apoptosis: Assays that measure markers of programmed cell death, such as caspase activation or DNA fragmentation, would reveal if the compound induces apoptosis.

Preclinical in Vitro Absorption, Distribution, Metabolism, and Excretion Adme Studies for 2 Azetidin 3 Yl 3,5 Dichloropyridine

Strategic Importance of Early In Vitro ADME Screening in Drug Candidate Selection

The early stages of drug discovery involve the synthesis and testing of numerous compounds. However, a significant number of these candidates fail during later preclinical and clinical development due to undesirable pharmacokinetic properties. organic-chemistry.orgnih.gov Early in vitro ADME screening is a critical, cost-effective strategy to identify compounds with a higher probability of success. organic-chemistry.orgmdpi.com By assessing properties like absorption, distribution, metabolism, and excretion using laboratory-based assays, researchers can prioritize promising candidates and deprioritize those with potential liabilities, such as poor absorption or rapid metabolism, long before costly and time-consuming in vivo studies are initiated. organic-chemistry.orgnih.govjomardpublishing.com This early feedback allows medicinal chemists to optimize the chemical structure of lead compounds to improve their ADME profiles in parallel with enhancing their potency and selectivity. mdpi.com Ultimately, this approach streamlines the drug development pipeline, reduces attrition rates, and helps to ensure that only the most viable candidates advance toward clinical trials. organic-chemistry.orgmdpi.com

In Vitro Metabolic Stability Assays (e.g., Microsomal Stability, Hepatocyte Stability)

A key determinant of a drug's duration of action and oral bioavailability is its metabolic stability. In vitro assays are routinely used to predict how extensively a compound like 2-(Azetidin-3-yl)-3,5-dichloropyridine would be metabolized in the body. researchgate.net

Liver Microsomal Stability: The liver is the primary site of drug metabolism, and a significant portion of this activity is carried out by enzymes located in the microsomal fraction of liver cells, most notably the cytochrome P450 (CYP) enzymes. In a typical microsomal stability assay, the test compound is incubated with liver microsomes from humans and other preclinical species. The rate at which the parent compound disappears over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is metabolized. researchgate.net

Hepatocyte Stability: While microsomes contain the major phase I metabolic enzymes, whole liver cells, or hepatocytes, contain both phase I and phase II metabolic enzymes, as well as transporters. Hepatocyte stability assays therefore provide a more comprehensive picture of a compound's metabolic fate. In these assays, the test compound is incubated with cryopreserved or fresh hepatocytes, and its depletion is monitored over time. researchgate.net These data can be used to predict the hepatic clearance of a drug in vivo.

Below is a representative data table illustrating the type of information generated from such assays.

Assay TypeSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells)
Microsomal StabilityHumanData not availableData not available
Microsomal StabilityRatData not availableData not available
Microsomal StabilityMouseData not availableData not available
Hepatocyte StabilityHumanData not availableData not available
Hepatocyte StabilityRatData not availableData not available

Note: No experimental data for this compound is publicly available. The table serves as an example of typical outputs.

Assessment of In Vitro Permeability (e.g., Caco-2 Cell Model)

For an orally administered drug to be effective, it must be able to pass through the intestinal wall to enter the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption in vitro.

Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured on semi-permeable membranes, they differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. These cells express both influx and efflux transporters, providing a model for both passive diffusion and active transport processes.

In a typical Caco-2 assay, the test compound is added to the apical (luminal) side of the cell monolayer, and its appearance on the basolateral (blood) side is measured over time. To assess whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), the transport is also measured in the reverse direction, from basolateral to apical. The results are expressed as an apparent permeability coefficient (Papp), and an efflux ratio is calculated to identify compounds that are actively transported out of the cells.

A representative data table for a Caco-2 permeability assay is shown below.

CompoundPapp A to B (x 10⁻⁶ cm/s)Papp B to A (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Predicted Absorption
This compoundData not availableData not availableData not availableData not available
Propranolol (High Permeability Control)>10Data not available<2High
Atenolol (Low Permeability Control)<2Data not available<2Low
Digoxin (Efflux Substrate Control)<5>10>2Low-Moderate

Note: No experimental data for this compound is publicly available. The table provides an illustrative example.

In Vitro Drug Transporter Interactions

Drug transporters are proteins that facilitate the movement of substances across cell membranes and play a crucial role in a drug's ADME profile. Interactions with these transporters can significantly impact a drug's absorption, distribution to tissues, and elimination, and are a major cause of drug-drug interactions (DDIs). Regulatory agencies recommend evaluating the potential for new chemical entities to be substrates or inhibitors of key drug transporters.

Commonly studied transporters include:

P-glycoprotein (P-gp or ABCB1): An efflux transporter that can limit the absorption of drugs in the intestine and their entry into the brain.

Breast Cancer Resistance Protein (BCRP or ABCG2): Another important efflux transporter found in the intestine, liver, and blood-brain barrier.

Organic Anion Transporting Polypeptides (OATPs): Influx transporters in the liver that facilitate the uptake of drugs from the blood.

Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs): Transporters in the kidney that are critical for drug elimination.

In vitro assays for transporter interactions typically use cell lines that overexpress a specific transporter. To determine if a compound is a substrate, its transport across a monolayer of these cells is measured. To assess its potential as an inhibitor, its ability to block the transport of a known substrate is evaluated.

In Vitro Cytochrome P450 Inhibition and Induction Profiling

Drug-drug interactions often occur when one drug alters the metabolism of another, primarily through inhibition or induction of cytochrome P450 (CYP) enzymes. Therefore, it is essential to profile new drug candidates for their potential to interact with these enzymes.

CYP Inhibition: Inhibition of a CYP enzyme can decrease the metabolism of a co-administered drug, leading to higher plasma concentrations and an increased risk of toxicity. In vitro inhibition assays measure the ability of a test compound to block the activity of the major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done using human liver microsomes and isoform-specific probe substrates. The concentration of the test compound that causes 50% inhibition (IC50) is determined.

CYP Induction: Induction occurs when a drug increases the synthesis of a CYP enzyme, which can accelerate the metabolism of a co-administered drug, potentially reducing its efficacy. The potential for a compound to be an inducer is typically assessed using cultured human hepatocytes. The hepatocytes are treated with the test compound, and changes in the mRNA expression or activity of key CYP enzymes are measured.

An example of a data table for CYP inhibition is provided below.

CYP IsoformIC₅₀ (µM)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available

Note: No experimental data for this compound is publicly available. The table is for illustrative purposes.

In Vitro Metabolite Identification and Characterization

Understanding how a drug is metabolized is crucial for interpreting its pharmacological and toxicological properties. In vitro metabolite identification studies aim to determine the chemical structures of the metabolites formed when a compound is exposed to metabolic enzymes.

These studies are typically conducted by incubating the parent compound with human and preclinical species liver microsomes or hepatocytes. The resulting mixture is then analyzed using high-resolution mass spectrometry (HR-MS) to detect and structurally elucidate the metabolites. This information helps to identify "metabolic soft spots" on the molecule that are susceptible to metabolism, which can guide further chemical modifications to improve metabolic stability. It also ensures that the metabolites formed in preclinical toxicology species are the same as those formed in humans, which is a key regulatory requirement.

Integration of In Vitro ADME Data with SAR for Predictive Modeling

The data generated from the various in vitro ADME assays are not viewed in isolation. Instead, they are integrated with structure-activity relationship (SAR) data in an iterative process. mdpi.com As medicinal chemists synthesize new analogs of a lead compound like this compound to improve its potency, these new compounds are also profiled for their ADME properties.

This integrated dataset allows the project team to understand how changes in chemical structure affect not only the biological activity but also properties like permeability, metabolic stability, and transporter interactions. mdpi.com Over time, this can lead to the development of predictive quantitative structure-activity relationship (QSAR) models. These in silico models can then be used to forecast the ADME properties of virtual compounds before they are synthesized, further accelerating the optimization process and improving the chances of identifying a high-quality drug candidate.

Future Directions and Lead Optimization of 2 Azetidin 3 Yl 3,5 Dichloropyridine Analogues

Integrated Approaches in Medicinal Chemistry for Advanced Lead Optimization

Advanced lead optimization of 2-(azetidin-3-yl)-3,5-dichloropyridine analogues leverages an integrated workflow combining computational and experimental methods. This strategy aims to shorten the design-make-test-analyze cycle and increase the efficiency of discovering compounds with superior properties. scienceopen.com A key component of this approach is the use of structure-based drug design (SBDD), which relies on high-resolution structural data of the target receptor, such as the human α4β2 nAChR, often obtained through techniques like cryo-electron microscopy (cryo-EM). unimi.it

Computational tools are instrumental in the initial stages. Homology modeling is employed to create reliable models of the nAChR extracellular domain when experimental structures are unavailable. nih.govnih.gov These models serve as the foundation for hierarchical structure-based virtual screening, where large compound libraries are docked into the receptor's binding site to identify potential hits. nih.govacs.org This in silico process prioritizes compounds based on their predicted binding affinity and interaction patterns with key residues, such as the highly conserved Trp-149 at the principal face of the α4β2 nAChR. nih.gov

The hits identified computationally are then synthesized and subjected to high-throughput experimental validation. scienceopen.com High-throughput medicinal chemistry (HTMC) allows for the rapid, parallel synthesis of focused compound libraries, enabling a swift exploration of the structure-activity relationship (SAR). scienceopen.com This iterative process, where computational predictions guide chemical synthesis and biological testing, is central to modern lead optimization. ijddd.com

Table 1: Integrated Workflow for Lead Optimization

PhaseTechniquePurposeRelevant Findings
Design Homology Modeling & Structure-Based Virtual Screening (SBVS)Predict binding modes and affinities of novel analogues. nih.govnih.govIdentification of potential scaffolds that bind to orthosteric or allosteric sites on nAChRs. nih.gov
Make High-Throughput Medicinal Chemistry (HTMC)Rapidly synthesize focused libraries of analogues in parallel. scienceopen.comEnables efficient generation of diverse structures for SAR exploration. scienceopen.com
Test High-Throughput Screening (HTS) & In Vitro AssaysEvaluate biological activity (e.g., potency, selectivity) of synthesized compounds. nih.govQuick identification of active compounds and elucidation of preliminary SAR. nih.gov
Analyze Computational Simulations & SAR AnalysisRefine understanding of ligand-receptor interactions and guide the next design cycle. scienceopen.comnih.govElucidation of key interactions, such as hydrogen bonds and cation-π stacking, that drive affinity and selectivity. nih.gov

Strategies for Structural Refinement, Potency Enhancement, and Selectivity Improvement

The core of lead optimization for the this compound scaffold involves systematic structural modifications to enhance binding affinity (potency) and differentiate between nAChR subtypes (selectivity). nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how chemical changes influence biological activity. nih.gov

Key strategies include:

Modification of the Pyridine (B92270) Ring: Attaching electron-withdrawing or electron-donating substituents to the dichloropyridine ring can alter the electronic properties and interaction profile of the molecule. nih.gov For example, in related epibatidine (B1211577) analogues, adding a 2'-fluoro group combined with bulky 3'-substituents was found to interfere with receptor activation, converting agonists into potent antagonists. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency, selectivity, or pharmacokinetic properties. For instance, the dichloropyridine moiety could be replaced with bioisosteres like 2-difluoromethylpyridine, which has been shown to be an effective replacement for pyridine-N-oxide in other contexts, potentially offering improved metabolic stability. nih.govrsc.org

Alteration of the Azetidine (B1206935) Ring: Modifications to the azetidine ring, such as substitution or altering its point of attachment to the pyridine, can change the distance and geometry between key pharmacophoric elements. In analogues of the nAChR ligand A-84543, subtle changes in the distance between nitrogen atoms were shown to have a dramatic impact on binding affinity and subtype selectivity. nih.gov

Introduction of New Functional Groups: Adding groups that can form specific interactions, like hydrogen bonds, with receptor residues can significantly enhance potency. Computational studies on other nAChR ligands have highlighted the importance of hydrogen bonds with residues like Tyr-93 and cation-π interactions with aromatic residues like Trp-149. nih.gov

Table 2: Exemplar SAR Findings from Related nAChR Ligands

Lead Compound/ScaffoldStructural ModificationEffect on ActivityReference
DeschloroepibatidineAddition of 2'-fluoro and 3'-(4-nitrophenyl) groupsConverted agonist to a potent and selective competitive antagonist for the α4β2-nAChR. nih.gov
A-84543Desmethylpyrrolidine analogue (H-11MNH)Increased binding affinity ~5-10 fold for α4β2 nAChRs. nih.gov
5-HT6 AgonistIntroduction of a benzenesulfonyl group at the indole (B1671886) N(1)-positionSwitched a full agonist into an antagonist. nih.gov

Exploration of Novel Chemical Space Based on the Azetidine-Dichloropyridine Scaffold

Moving beyond simple analogue synthesis, future efforts will involve a broader exploration of the chemical space around the core azetidine-dichloropyridine scaffold. researchgate.net This involves generating structurally novel compounds that retain the key pharmacophoric features but possess different molecular frameworks. The goal is to discover new chemotypes that may offer advantages in terms of intellectual property, selectivity, or physicochemical properties. acs.orgnih.gov

Computational tools like Scaffold Hunter can be used to navigate chemical space by generating and analyzing scaffold trees, helping to identify new ligand types by moving from structurally complex to simpler core structures. researchgate.net This process can guide synthetic efforts toward unexplored areas of chemical space. researchgate.net A successful example of this strategy in a different therapeutic area involved exploring the chemical space around a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which led to a new class of potent inhibitors. nih.gov

For the azetidine-dichloropyridine scaffold, this could involve:

Replacing the pyridine ring with other heterocyclic systems.

Expanding or contracting the azetidine ring to other nitrogen-containing heterocycles (e.g., pyrrolidine (B122466), piperidine).

Synthesizing bi-functional ligands that could interact with both orthosteric and allosteric sites on the nAChR. unimi.it

Development of New Chemical Entities (NCEs) from the this compound Scaffold

The ultimate goal of a lead optimization program is the development of a New Chemical Entity (NCE) suitable for clinical evaluation. ijddd.com An NCE is a molecule with a distinct chemical structure that has not been previously approved as a drug. Transitioning a lead compound from the azetidine-dichloropyridine series to an NCE requires that it meets stringent criteria beyond just potency and selectivity.

This comprehensive hit-to-lead and lead-optimization effort must address:

Pharmacokinetics: The compound must demonstrate suitable absorption, distribution, metabolism, and excretion (ADME) properties, including oral bioavailability and brain penetration for CNS targets. nih.gov

Selectivity Profile: The compound must show high selectivity not only among nAChR subtypes but also against a broad panel of other receptors and enzymes to minimize off-target effects.

Scalable Synthesis: A viable and cost-effective synthetic route must be developed to produce the compound on a large scale.

The path to developing an NCE from nAChR modulators is challenging, with many promising preclinical candidates failing in advanced clinical trials. unimi.it Therefore, rigorous preclinical evaluation is essential to de-risk the progression of any analogue from this scaffold.

Advancements in In Vitro Models for Comprehensive Preclinical Evaluation

To support the development of NCEs, a suite of advanced in vitro models is essential for a thorough preclinical assessment of this compound analogues. These assays provide critical data on a compound's mechanism of action, potency, selectivity, and potential liabilities early in the discovery process. nih.gov

Modern in vitro evaluation platforms include:

High-Throughput Functional Assays: Cell-based assays using fluorescence readouts are widely used for primary screening. These include calcium flux assays, which measure the influx of Ca²⁺ through the nAChR channel upon activation, and membrane potential assays using specific dyes. nih.govmdpi.com These methods can be adapted to a high-throughput format to screen large numbers of compounds quickly. nih.gov

Subtype-Selective Cell Lines: The use of cell lines, such as SH-EP1 or HEK cells, that are engineered to express specific human nAChR subtypes (e.g., α4β2, α3β4, α7) is critical for determining selectivity. nih.govnih.gov This allows for the direct comparison of a compound's activity across different receptor subtypes.

Orthogonal Assays: To validate hits from primary screens, orthogonal assays with different detection methods are employed. For example, hits from a membrane potential assay can be confirmed using an ⁸⁶Rb⁺ efflux assay, which directly measures ion flux through the receptor channel. nih.gov

Allosteric Modulator Identification: Specific assays are designed to identify positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). nih.govmdpi.com These assays test a compound's ability to enhance or inhibit the receptor's response to a natural agonist like acetylcholine (B1216132), without competing for the agonist's binding site. acs.orgnih.gov

Table 3: Comparison of Advanced In Vitro Assays for nAChR Modulator Evaluation

Assay TypePrincipleThroughputInformation Provided
Calcium Flux Assay Measures changes in intracellular Ca²⁺ concentration via a fluorescent indicator upon receptor activation. mdpi.comHighFunctional activity (agonist, antagonist), potency (EC₅₀/IC₅₀). nih.govacs.org
Membrane Potential Assay Uses voltage-sensitive dyes to detect changes in cell membrane potential following ion channel opening. nih.govHighFunctional activity, potency. Suitable for HTS of multiple nAChR subtypes. nih.gov
⁸⁶Rb⁺ Efflux Assay Directly measures the flux of radioactive rubidium ions (a potassium surrogate) through the channel. nih.govMediumFunctional activity, potency. Often used as an orthogonal validation assay. nih.gov
Radioligand Binding Assay Measures the ability of a test compound to displace a radiolabeled ligand from the receptor. uni-bonn.deMedium-HighBinding affinity (Ki), receptor subtype selectivity. uni-bonn.de

Q & A

Basic Research Questions

Q. What are the key synthetic routes for introducing functional groups to the 3,5-dichloropyridine scaffold, and how can experimental design optimize yield and regioselectivity?

  • Methodological Answer : The 3,5-dichloropyridine core can be functionalized via lithiation followed by electrophilic quenching. For example, lithiation with lithium diisopropylamide (LDA) in THF at low temperatures enables regioselective formylation using methyl formate to yield 3,5-dichloropyridine-4-carbaldehyde . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry of reagents. Catalytic methods, such as gold-catalyzed oxidative reactions with propargylic carbonates, further enhance diastereocontrol .

Q. How can spectroscopic and crystallographic techniques characterize the structural and electronic properties of 3,5-dichloropyridine derivatives?

  • Methodological Answer : Techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR and X-ray crystallography resolve substituent positioning and electronic effects. Mössbauer spectroscopy (e.g., in Fe-based coordination polymers) can assess spin crossover behavior, though 3,5-dichloropyridine ligands may fail to induce spin transitions due to steric/electronic mismatches, as shown in Fe(3,5-dichloropyridine)2_2Ni(CN)4_4 . Mass spectrometry and IR spectroscopy further validate functional group incorporation .

Q. What in vitro assays are suitable for preliminary evaluation of 3,5-dichloropyridine derivatives as P2X7 receptor antagonists?

  • Methodological Answer : Screen compounds using EtBr uptake assays in hP2X7-expressing HEK293 cells to measure IC50_{50} values (e.g., 4.9 nM for optimized derivatives). Parallel IL-1β inhibition assays in THP-1 cells under LPS/IFN-γ/BzATP stimulation confirm anti-inflammatory activity (IC50_{50} = 1.3 nM) . Dose-response curves and cytotoxicity controls (e.g., MTT assays) ensure specificity.

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of 3,5-dichloropyridine-based P2X7 antagonists?

  • Methodological Answer : Critical features include:

  • Hydrazide Linkers : Essential for receptor binding; shortening reduces activity.
  • 3,5-Dichloropyridine Skeleton : Chlorine atoms enhance electron-withdrawing effects, stabilizing ligand-receptor interactions.
  • Hydrophobic Substituents : Polycycloalkyl groups at the R2^2 position improve membrane permeability and potency (e.g., IC50_{50} = 4.9 nM for compound 51 ) .
  • Data-Driven Optimization : Iterative modifications guided by IC50_{50} trends and molecular docking.

Q. What computational strategies elucidate the mechanistic role of 3,5-dichloropyridine in modulating P2X7 receptor dynamics?

  • Methodological Answer : Density functional theory (DFT) calculates charge distribution and H-bonding potential of the dichloropyridine core. Molecular dynamics simulations reveal binding pocket interactions, particularly with residues in the P2X7 extracellular domain. Comparative studies with 3,5-lutidine derivatives highlight chlorine’s role in enhancing antagonist affinity .

Q. How can contradictory data in coordination chemistry applications (e.g., spin crossover vs. inert behavior) be resolved?

  • Methodological Answer : In Fe(3,5-dichloropyridine)2_2Ni(CN)4_4, the ligand’s steric bulk and weak field strength prevent spin crossover, unlike 3,5-lutidine analogs. Address contradictions by:

  • Electronic Analysis : Compare ligand field splitting parameters via UV-Vis and Mössbauer spectroscopy.
  • Crystallographic Data : Correlate ligand geometry with metal-ligand bond lengths to assess coordination flexibility .

Q. What catalytic systems and conditions maximize efficiency in cross-coupling reactions involving 3,5-dichloropyridine?

  • Methodological Answer : Pd(OAc)2_2/2-(di-tert-butylphosphino)biphenyl in dioxane with NaOt-Bu enables efficient Suzuki-Miyaura couplings. For oxidative cycloisomerizations, rhodium catalysts (e.g., [Rh(COD)2_2]BF4_4) paired with 3,5-dichloropyridine N-oxide enhance yields (e.g., 82% in dioxane) . Optimize solvent polarity and catalyst loading to suppress side reactions.

Q. How do reaction kinetics and intermediate trapping techniques clarify mechanistic pathways in 3,5-dichloropyridine functionalization?

  • Methodological Answer : Use stopped-flow NMR to monitor lithiation intermediates. Trapping with trimethylsilyl chloride confirms the formation of a 4-lithio intermediate during formylation. Kinetic isotope effects (KIEs) and Hammett plots further delineate rate-determining steps (e.g., electrophilic quenching vs. C–Cl activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.